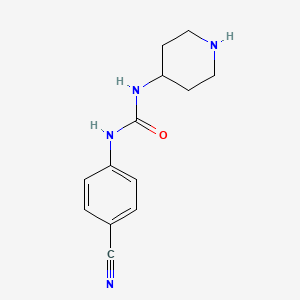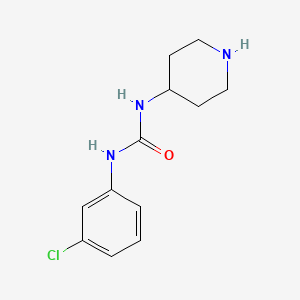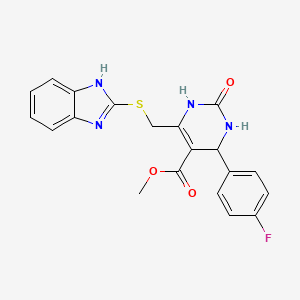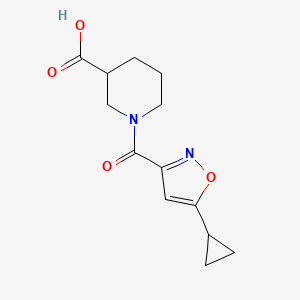![molecular formula C14H18N2O4 B7541268 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)
1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, commonly known as OPC-31260, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OPC-31260 is a piperidine derivative that acts as a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the regulation of glucose metabolism, and its inhibition has been shown to improve glycemic control in patients with type 2 diabetes.
Mécanisme D'action
OPC-31260 exerts its pharmacological effects by inhibiting 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, OPC-31260 increases the levels of these hormones, which in turn stimulate insulin secretion and suppress glucagon release, leading to improved glycemic control.
Biochemical and Physiological Effects
In addition to its effects on glucose metabolism, OPC-31260 has been shown to have anti-inflammatory and immunomodulatory properties. Studies have demonstrated that OPC-31260 can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). OPC-31260 has also been shown to modulate the activity of immune cells such as T cells and B cells, suggesting that it may have potential therapeutic applications in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using OPC-31260 in lab experiments is its specificity for 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, which allows for the selective inhibition of this enzyme without affecting other biological processes. However, OPC-31260 has a relatively short half-life in vivo, which may limit its efficacy in certain applications. In addition, the use of OPC-31260 in lab experiments may be limited by its cost and availability.
Orientations Futures
There are several potential future directions for the research and development of OPC-31260. One area of interest is the exploration of its therapeutic potential in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, there is ongoing research into the development of novel 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid inhibitors with improved pharmacokinetic properties and efficacy. Finally, the use of OPC-31260 in combination with other antidiabetic agents, such as metformin or insulin, may provide synergistic effects and improved glycemic control in patients with type 2 diabetes.
Méthodes De Synthèse
The synthesis of OPC-31260 involves the reaction of piperidine-3-carboxylic acid with 2-oxopyridine-1-acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields OPC-31260 as a white crystalline solid with a melting point of 215-217°C.
Applications De Recherche Scientifique
OPC-31260 has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes. Clinical trials have demonstrated that OPC-31260 can effectively reduce blood glucose levels in patients with type 2 diabetes by inhibiting 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid activity. In addition to its antidiabetic effects, OPC-31260 has also been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
1-[3-(2-oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-12-5-1-2-7-15(12)9-6-13(18)16-8-3-4-11(10-16)14(19)20/h1-2,5,7,11H,3-4,6,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDDHDDKYVZVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC=CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid](/img/structure/B7541198.png)

![2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B7541208.png)

![1-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541220.png)
![1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541232.png)
![1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541237.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)
![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)
![1-[[2-(2,4-Dioxopyrimidin-1-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7541274.png)
![2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541280.png)